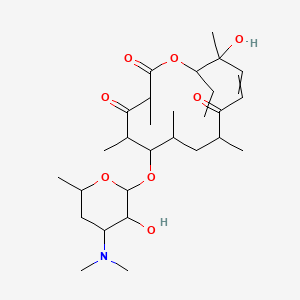

14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)hexopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

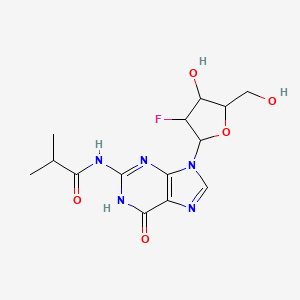

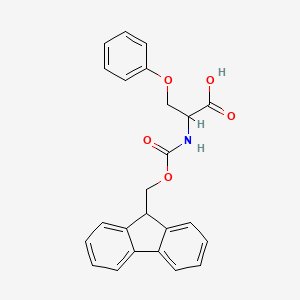

Pikromycin is a macrolide antibiotic first isolated in 1951 by Brokmann and Hekel. It was the first antibiotic macrolide to be discovered and is synthesized through a type I polyketide synthase system in the bacterium Streptomyces venezuelae. Pikromycin is derived from narbonolide, a 14-membered ring macrolide, and includes a desosamine sugar and a hydroxyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pikromycin is synthesized through a polyketide synthase (PKS) system in Streptomyces venezuelae. The biosynthesis involves four polypeptides: PikAI, PikAII, PikAIII, and PikAIV. These polypeptides contain a loading module, six extension modules, and a thioesterase domain that terminates the biosynthetic procedure . The process involves the sequential addition of propionate units to form the macrolactone ring, followed by glycosylation with desosamine .

Industrial Production Methods: Industrial production of pikromycin can be enhanced through heterologous expression of its biosynthetic gene cluster. This involves cloning the pikromycin biosynthetic gene cluster into a suitable host, such as Streptomyces lividans or Streptomyces coelicolor, using a Streptomyces artificial chromosome system. This method has been shown to increase the yield of pikromycin and its derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: Pikromycin undergoes various chemical reactions, including:

Oxidation: Pikromycin can be hydroxylated by cytochrome P450 enzymes, such as PikC, to form hydroxylated derivatives.

Reduction: Reduction reactions can modify the ketone groups in pikromycin to alcohols.

Substitution: Glycosylation reactions can substitute the hydroxyl groups with sugar moieties like desosamine.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes and molecular oxygen.

Reduction: Reducing agents like sodium borohydride.

Substitution: Glycosyltransferases and sugar nucleotides.

Major Products:

- Hydroxylated pikromycin derivatives.

- Reduced alcohol derivatives.

- Glycosylated pikromycin derivatives .

Applications De Recherche Scientifique

Pikromycin has several scientific research applications:

Mécanisme D'action

Pikromycin exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis. It binds to the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, preventing the elongation of the nascent polypeptide chain. This binding interferes with the translocation of peptidyl-tRNA, leading to the dissociation of peptidyl-tRNA from the ribosome .

Comparaison Avec Des Composés Similaires

Erythromycin: A 14-membered macrolide with multiple sugar moieties.

Oleandomycin: Similar antibacterial spectrum as erythromycin.

Azithromycin: A 15-membered macrolide with improved pharmacokinetic properties

Pikromycin’s uniqueness lies in its simpler structure and its role as a precursor for synthesizing more complex and clinically useful antibiotics.

Propriétés

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBOFAUUTZOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871981 |

Source

|

| Record name | 14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13383221.png)

![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)

![{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)

![1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate](/img/structure/B13383275.png)

![N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide](/img/structure/B13383291.png)

![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)